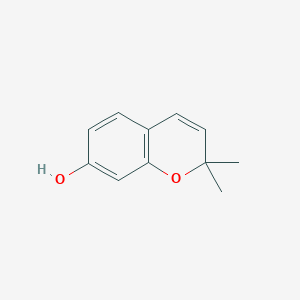

7-Hydroxy-2,2-dimethylchromene

Descripción general

Descripción

7-Hydroxy-2,2-dimethylchromene is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often found in natural products

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,2-dimethylchromene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenolic compounds and aldehydes in the presence of acid catalysts. The reaction conditions often require moderate temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxy-2,2-dimethylchromene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of more saturated derivatives.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Research indicates that 7-hydroxy-2,2-dimethylchromene exhibits notable antimicrobial properties. A study demonstrated that derivatives of this compound possess significant antibacterial effects against various strains of bacteria, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

Another critical application lies in its antioxidant capabilities. Compounds derived from this compound have been shown to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases . This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory conditions .

Biotechnological Applications

Plant Biotechnology

The extraction and utilization of this compound from plant sources have gained attention in biotechnology. For instance, studies on Ageratina pichinchensis have highlighted the potential of callus cultures to produce this compound in higher yields, showcasing its importance in sustainable production methods for bioactive compounds .

Phytochemical Studies

Phytochemical investigations have identified various chromenes, including this compound, as key components responsible for the medicinal properties of certain plants. This has led to increased interest in exploring these compounds for their therapeutic potential .

Case Studies

Future Research Directions

The applications of this compound are still being explored. Future research could focus on:

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.

- Formulation Development : Creating pharmaceutical formulations that incorporate this compound for enhanced therapeutic efficacy.

- Clinical Trials : Conducting clinical studies to validate its safety and efficacy in humans.

Mecanismo De Acción

The mechanism of action of 7-Hydroxy-2,2-dimethylchromene involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways depend on the specific application and target organism .

Comparación Con Compuestos Similares

2,2-Dimethylchromene: Lacks the hydroxyl group, which can significantly alter its chemical properties and biological activity.

7-Methoxy-2,2-dimethylchromene:

6-Hydroxy-2,2-dimethylchromene: The position of the hydroxyl group affects its interaction with other molecules and its overall stability.

Uniqueness: 7-Hydroxy-2,2-dimethylchromene is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its hydroxyl group at the 7-position plays a crucial role in its interactions and applications .

Actividad Biológica

7-Hydroxy-2,2-dimethylchromene is a naturally occurring compound derived from various plant sources, notably from the herb Centaurea solstitialis L.. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 176.21 g/mol. Its structure features a chromene backbone with a hydroxyl group at the 7-position, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of chromenes for their antimicrobial activity against several bacterial strains and fungi. The results indicated that certain derivatives showed promising activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 25 µg/mL |

| Derivative A | Candida albicans | 30 µg/mL |

| Derivative B | Aspergillus niger | 20 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A study highlighted its efficacy against Aspergillus niger and Rhizoctonia solani, with effective concentrations indicating strong fungitoxic properties . The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity.

Case Study: Efficacy Against Fungal Strains

A detailed investigation into the antifungal properties of various chromenes revealed that this compound had an EC50 value of approximately 106.8 µg/mL against A. niger, showcasing its potential as a natural antifungal agent .

The biological activity of this compound is believed to be linked to its ability to form reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. The presence of the hydroxyl group enhances its reactivity and contributes to its antimicrobial effects through mechanisms such as:

Propiedades

IUPAC Name |

2,2-dimethylchromen-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXPDSJDSLEZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.